1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of a pyrimidine derivative with a benzylpiperidine. One common method involves the reaction of 4-benzylpiperidine with pyrimidine-2,4,6-trione under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced forms of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-dione
- 1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-tetraone
Uniqueness
1-(1-Benzylpiperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzylpiperidine moiety with a pyrimidine ring allows for diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
647024-16-6 |
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Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H19N3O3/c20-14-10-15(21)19(16(22)17-14)13-6-8-18(9-7-13)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,20,22) |
InChI Key |
RBXKEQFXGFZTQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C(=O)CC(=O)NC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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